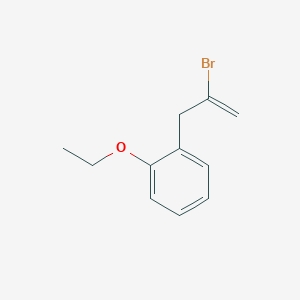

2-Bromo-3-(2-ethoxyphenyl)-1-propene

Description

2-Bromo-3-(2-ethoxyphenyl)-1-propene is a brominated allyl compound featuring a 2-ethoxyphenyl substituent. Its structure combines a reactive bromoalkene moiety with an ethoxy-substituted aromatic ring, making it a versatile intermediate in organic synthesis, particularly in Wittig reactions and cross-coupling chemistry. The ethoxy group at the ortho position of the phenyl ring influences electronic and steric properties, distinguishing it from analogs with para-substituted or non-ether substituents . Spectroscopic characterization (e.g., IR, NMR, MS) confirms its structural identity, with key features such as ν(C=O) at ~1720 cm⁻¹ in IR and distinct aromatic proton shifts in NMR .

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEXZSNWFNYNRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-ethoxyphenyl)-1-propene can be achieved through various methods. One common approach involves the bromination of 3-(2-ethoxyphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-ethoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to yield the corresponding alkane.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

Substitution: Formation of azides, thiols, or ethers.

Addition: Formation of dihalides or halohydrins.

Oxidation: Formation of epoxides.

Reduction: Formation of alkanes.

Scientific Research Applications

2-Bromo-3-(2-ethoxyphenyl)-1-propene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the synthesis of polymers and advanced materials.

Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-ethoxyphenyl)-1-propene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate the substitution or addition reactions by interacting with nucleophiles or electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ethoxy vs. Methoxy Groups

- Ethyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate (14a) : Exhibits a 2-ethoxyphenyl group, leading to unique steric hindrance and electronic effects. The ethoxy group’s δ(1H NMR) at 1.38–1.45 ppm (CH₃) and 4.12–4.35 ppm (OCH₂) contrasts with methoxy analogs, which show simpler splitting patterns .

- Methyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate (Z-14e) : The para-methoxy group enhances resonance stabilization, shifting aromatic protons upfield (δ ~6.8–7.4 ppm) compared to the ortho-ethoxy derivative (δ ~6.9–8.5 ppm) .

Halogen and Heterocyclic Substitutions

- 2-Bromo-3-(4-biphenyl)-1-propene (CAS 951890-17-8) : Replaces the ethoxyphenyl group with a biphenyl system, increasing molecular weight (273.17 g/mol) and lipophilicity (XLogP3 = 5.8) .

Functional Group Modifications

Ester vs. Acid Derivatives

- Ethyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate (14a) : The ester carbonyl (δ(13C NMR) = 162.35 ppm) is less deshielded than carboxylic acid derivatives like (Z)-3-(4-methoxyphenyl)-2-bromoacrylic acid (15b, δ(13C NMR) ~170–175 ppm) .

- (Z)-2-Bromo-hex-2-enoic acid (16b): The absence of an aromatic ring reduces conjugation, lowering thermal stability (mp. ~50–60°C) compared to aromatic analogs .

Halogen Exchange (Br vs. Cl)

- 2-Chloro-3-(2-naphthyl)-1-propene : Chlorine substitution reduces molecular weight (247.13 g/mol vs. 273.17 g/mol for bromo-biphenyl analog) and alters reactivity in nucleophilic substitutions .

Spectroscopic and Analytical Comparisons

Biological Activity

2-Bromo-3-(2-ethoxyphenyl)-1-propene is an organic compound with significant potential in biological research. It features a bromine atom and an ethoxyphenyl group attached to a propene backbone. This compound has garnered interest due to its possible antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry.

Structure and Composition

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H13BrO |

| Molecular Weight | 253.13 g/mol |

| CAS Number | 951890-43-0 |

The compound is characterized by its brominated propene structure, which plays a crucial role in its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the bromine atom enhances the compound's ability to interact with microbial targets, potentially disrupting their cellular functions.

Anticancer Activity

In preliminary studies, derivatives of this compound have shown promise in anticancer applications. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Further studies are needed to elucidate the exact pathways affected by this compound.

Case Studies

- Antimicrobial Evaluation : A study investigated various brominated compounds for their efficacy against bacterial strains. Results indicated that this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound could induce apoptosis, leading to cell death. The study highlighted the need for further exploration of its pharmacokinetics and toxicity profiles.

The biological activity of this compound is thought to be mediated through:

- Enzyme Inhibition : The bromine atom may facilitate interactions with active sites on enzymes, leading to inhibition.

- Cell Membrane Disruption : The hydrophobic ethoxy group could insert into lipid bilayers, altering membrane integrity and function.

Summary of Findings from Recent Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.